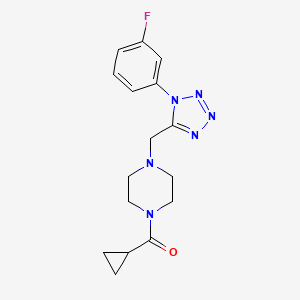

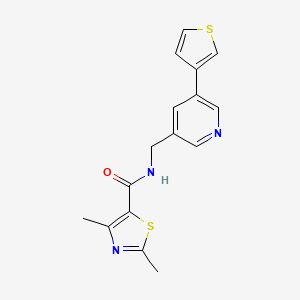

2,4-二甲基-N-((5-(噻吩-3-基)吡啶-3-基)甲基)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Methyl 3- (3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized in 70–75% yield by solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with 3,6-diaryl-1,2,4-triazine-5-carbonitriles as a result of nucleophilic substitution of the cyano group in the latter .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

Antibacterial and Antimicrobial Activity

Compounds with structures similar to “2,4-dimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide” have been studied for their potential as antibacterial and antimicrobial agents. The presence of the thiazole ring, in particular, has been associated with significant activity against various bacterial strains. Researchers have synthesized derivatives that show promise in combating drug-resistant bacteria, which is a growing concern in public health .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer properties. The structural complexity and the presence of multiple rings in compounds like the one allow for interactions with various biological targets. These interactions can inhibit the growth of cancer cells or induce apoptosis, making them valuable in the development of new chemotherapeutic agents .

Anti-Inflammatory Applications

The anti-inflammatory potential of thiazole compounds is another area of interest. Studies have shown that certain thiazole derivatives can be more effective than standard reference drugs at reducing inflammation, which opens up possibilities for the treatment of chronic inflammatory diseases .

Antifibrotic Activity

Research into the antifibrotic activity of thiazole derivatives has yielded positive results. Some compounds have displayed better anti-fibrosis activity than existing drugs on hepatic stellate cells, which play a crucial role in the development of liver fibrosis. This suggests potential applications in treating conditions like cirrhosis .

Antitubercular Activity

The fight against tuberculosis (TB) has led to the exploration of thiazole derivatives as antitubercular agents. These compounds have been evaluated against Mycobacterium tuberculosis, showing promising results that could lead to new treatments for TB, especially in cases where resistance to current medications is an issue .

Antiviral Efficacy

Lastly, the antiviral efficacy of thiazole derivatives is being investigated. The structural features of these compounds, including the thiazole ring, allow them to interact with viral components, inhibiting replication. This research is particularly relevant in the context of emerging viral diseases and the need for novel antiviral drugs .

作用机制

Thiazoles

are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pyridines

are also a significant class of compounds in medicinal chemistry. They are part of the structure of many therapeutic agents and have been associated with various biological activities .

未来方向

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Heterocyclic compounds, including those containing an imidazole moiety, have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, the study and development of these compounds have great importance .

属性

IUPAC Name |

2,4-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAFQASWOCTBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine](/img/structure/B2605327.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605328.png)

![1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2605329.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2605331.png)

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2605337.png)

![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2605340.png)